4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzoic acid
Overview
Description
The compound “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a solid substance with a molecular weight of 219.96 . It is stored in an inert atmosphere at 2-8°C . Another related compound is “3-Fluoro-4-methoxybenzoic acid”, which is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .
Synthesis Analysis
The synthesis of related compounds involves various reactions. For instance, “3-Fluoro-4-methoxybenzoic acid” can undergo Fischer esterification to afford esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Another compound, “4-(Trifluoromethyl)benzoic acid”, was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is C8H8BF3O3 . The IUPAC name is 4-methoxy-3-(trifluoromethyl)benzoic acid and its SMILES representation is COC1=CC=C(C=C1C(F)(F)F)C(O)=O .
Chemical Reactions Analysis
The fluoride substituent in “3-Fluoro-4-methoxybenzoic acid” enables nucleophilic aromatic substitution, with most of the reactivity centered on the carboxylic group . In another example, the mechanism of trifluoromethyl ethers synthesis is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Physical and Chemical Properties Analysis
“4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a solid substance with a molecular weight of 219.95 . It has a melting point of 198-202°C .
Safety and Hazards
“4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
4-methoxy-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO5S/c1-24-12-6-5-9(14(20)21)7-13(12)25(22,23)19-11-4-2-3-10(8-11)15(16,17)18/h2-8,19H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYZUUKHZAHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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